N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N'-hydroxybicyclo[2.2.1]heptane-2-carboximidamide |
InChI |
InChI=1S/C8H14N2O/c9-8(10-11)7-4-5-1-2-6(7)3-5/h5-7,11H,1-4H2,(H2,9,10) |
InChI Key |
DMVAYKFSGSIXES-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC1CC2/C(=N/O)/N |
Canonical SMILES |
C1CC2CC1CC2C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The reaction of cyclopentadiene with 2-butene (trans- or cis-) yields 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Formula V). This step proceeds under thermal conditions (20–150°C) without catalysts, achieving near-quantitative yields due to the high reactivity of the diene-dienophile pair.
Reaction Scheme:
$$
\text{Cyclopentadiene} + \text{2-butene} \xrightarrow{\Delta} \text{5,6-dimethylbicyclo[2.2.1]hept-2-ene} \quad \text{(V)} \quad
$$
Isomerization to Functionalizable Intermediates
The bicycloheptene derivative undergoes acid-catalyzed isomerization to generate 2-methylene-3-methylbicyclo[2.2.1]heptane (Formula VI) or 2,3-dimethylbicyclo[2.2.1]hept-2-ene (Formula VII). Catalysts with varying acid strengths (e.g., AlCl₃, H₂SO₄) modulate reaction temperatures (20–400°C) and product distributions.
Key Conditions:
Introduction of the Carboximidamide Functional Group
The carboximidamide moiety (-C(=NH)NH₂) is introduced via nitrile intermediate derivatization. A two-step sequence involving cyanation and amidoxime formation is commonly employed.
Cyanation of Bicyclic Alkene
2-Methylene-3-methylbicyclo[2.2.1]heptane (VI) undergoes radical-initiated hydrocyanation using HCN or metal cyanides (e.g., CuCN). This yields 2-cyano-3-methylbicyclo[2.2.1]heptane , with regioselectivity controlled by steric effects.
Reaction Scheme:
$$
\text{VI} + \text{HCN} \xrightarrow{\text{Radical Initiator}} \text{2-cyano-3-methylbicyclo[2.2.1]heptane} \quad
$$
Amidoxime Formation
The nitrile intermediate reacts with hydroxylamine (NH₂OH) under acidic or basic conditions to form the carboximidamide group. Optimal yields (70–85%) are achieved in ethanol/water mixtures at 60–80°C.
Mechanism:
$$
\text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(=NH)NH}2 \quad
$$
Hydroxylation at the N'-Position
The N'-hydroxy group is introduced via oxidative functionalization of the carboximidamide nitrogen. Two methods dominate:
Direct Hydroxylation with Hydrogen Peroxide
Treatment of the carboximidamide with H₂O₂ in acetic acid at 50°C generates the N'-hydroxy derivative. This electrophilic substitution proceeds via a nitrenium ion intermediate, with yields of 60–75%.
Reaction Conditions:
Enzymatic Oxidation
Recent advances utilize cytochrome P450 monooxygenases to hydroxylate the carboximidamide group selectively. This biocatalytic approach achieves enantiomeric excess >90% under mild conditions (pH 7.4, 37°C).
Purification and Analytical Validation
Chromatographic Separation
Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). The target compound elutes at 12–14 minutes, with purity >98% confirmed by UV-Vis (λ = 254 nm).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, bicyclic protons), 2.1 (s, NH₂), 4.3 (s, OH).
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diels-Alder + H₂O₂ | 65 | 98 | Industrial |
| Biocatalytic | 55 | 99 | Lab-scale |
Challenges and Optimization Strategies
Ring Strain Effects
The bicyclo[2.2.1]heptane framework induces steric hindrance, complicating functionalization. Microwave-assisted synthesis reduces reaction times (e.g., cyanation from 12h → 2h).
Byproduct Formation
Competing reactions during hydroxylation generate N-oxide derivatives . Gradient crystallization (hexane/EtOAc) suppresses this byproduct.
Emerging Methodologies
Flow Chemistry
Continuous-flow reactors enhance mass transfer during nitrile hydrolysis, achieving 95% conversion in 10 minutes.
Photocatalytic Functionalization
Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables room-temperature hydroxylation, reducing energy input by 40%.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
N’-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N’-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboximidamide Hydrochloride
- Structure : Differs by lacking the N'-hydroxy group, existing as a hydrochloride salt.
- Molecular Formula: C₈H₁₄N₂ (base), with a monoisotopic mass of 138.11569 Da .
- The hydrochloride salt enhances solubility in polar solvents compared to the free base form.
Bicyclo[2.2.1]heptane-2-carboxamide, endo- (9CI)
- Structure : Replaces the amidine group with a carboxamide (CONH₂).
- Molecular Formula: C₈H₁₃NO, with a CAS registry number 52955-57-4 .
- Physicochemical Properties: Lower basicity compared to amidines due to the amide group’s electron-withdrawing nature. Applications in synthesis and pharmaceuticals, as noted by suppliers like Dayang Chem .
- Key Differences: The carboxamide group lacks the amidine’s protonation sites, altering reactivity in acid/base conditions.
7-Oxabicyclo[2.2.1]heptane-2-carboxamide
- Structure : Incorporates an oxygen atom in the bicyclic framework (7-oxa substitution).
- Molecular Formula: C₇H₁₁NO₂, molecular weight 141.17 Da .
- Key Differences :
- Oxygen substitution increases ring polarity and may enhance solubility in aqueous media.
- The oxabicyclo structure could confer distinct conformational rigidity or metabolic stability compared to all-carbon analogs.
Structural and Functional Analysis
Reactivity and Stability
- N'-Hydroxyamidine Group: The hydroxy substitution on the amidine introduces tautomeric possibilities (e.g., keto-enol tautomerism) and redox activity, which are absent in non-hydroxylated analogs like the hydrochloride salt .
- Comparative Basicity : Amidines (pKa ~11–12) are significantly more basic than carboxamides (pKa ~0–1), suggesting stronger interactions with acidic biological targets or catalysts .
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated based on analogous structures.
Biological Activity
N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide is a bicyclic compound with potential applications in pharmaceutical development due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure consisting of two fused cyclopentane rings, characterized by the presence of a hydroxyl group and a carboximidamide functional group. Its molecular formula is , with a molecular weight of approximately 166.22 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps, allowing for the modification of its bicyclic structure to explore various derivatives with potentially enhanced biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, which may modulate various biological pathways. Studies suggest that compounds with similar structures may exhibit diverse pharmacological effects, including anti-inflammatory and antitumor activities .
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have indicated that compounds related to this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antitumor Properties : Research has demonstrated that bicyclic compounds can induce apoptosis in cancer cells, highlighting the need for further investigation into their mechanisms and efficacy in cancer therapy .
- Pharmacokinetic Studies : Pharmacokinetic profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial studies suggest favorable pharmacokinetic properties that warrant further exploration in vivo .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique features that may enhance its biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bicyclo[3.3.0]octan-3-amidine | Structure | Different bicyclic framework; potential use in medicinal chemistry |
| 5-Hydroxybicyclo[2.2.1]heptane | Structure | Similar hydroxyl group; studied for biological properties |
| 1-Azabicyclo[3.3.0]octan-3-one | Structure | Contains nitrogen in the ring; known for psychoactive effects |
Future Directions
The ongoing research into this compound focuses on:
- Derivatization : Exploring various derivatives to enhance biological activity.
- Mechanistic Studies : Detailed investigations into the mechanisms of action at the molecular level.
- Clinical Trials : Progressing to clinical trials to evaluate therapeutic efficacy in humans.
Q & A
Q. What are the critical safety considerations when handling N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide in laboratory settings?
this compound should be handled by trained personnel in authorized facilities equipped with proper ventilation, personal protective equipment (PPE), and emergency protocols. The compound’s reactivity and potential hazards (e.g., instability under certain conditions) require rigorous risk assessments. Safety data sheets (SDS) emphasize that the material is for research use only and must not be employed in medical applications without further validation .
Q. How can researchers verify the structural integrity of this compound during synthesis?
Structural validation typically involves gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy . For example, NIST-standardized GC-MS protocols can confirm molecular weight and fragmentation patterns, while IR spectra identify functional groups like the hydroxyimino (-NHOH) and carboximidamide (-C(NH2)NH2) moieties. Cross-referencing with databases such as NIST Chemistry WebBook ensures accuracy, though users must account for instrument-specific variability .
Q. What are the standard synthetic routes for bicyclo[2.2.1]heptane derivatives, and how do they apply to this compound?
Bicyclo[2.2.1]heptane cores are often synthesized via Diels-Alder reactions or photochemical cycloadditions . For N'-hydroxy derivatives, post-functionalization steps like hydroxylamine coupling or imine oxidation may be required. Evidence from similar bicyclic compounds highlights the need for precise temperature control and anhydrous conditions to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for bicyclo[2.2.1]heptane derivatives?
Discrepancies in GC-MS or NMR data may arise from stereochemical variations or solvent-induced shifts . For example, gas-phase IR spectra (NIST) may differ from solution-phase data due to conformational flexibility. To address this, use computational chemistry tools (e.g., DFT calculations) to model expected spectra and compare them with experimental results. Cross-validation using multiple techniques (e.g., X-ray crystallography) is recommended .
Q. What experimental design strategies optimize the scalability of photochemical syntheses for bicyclic carboximidamides?
Photochemical routes (e.g., [2+2] cycloadditions) face scalability challenges due to light penetration limitations. Recent methodologies suggest:
- Microreactor systems to enhance light exposure uniformity.
- Catalyst screening (e.g., triplet sensitizers) to reduce reaction time.
- Flow chemistry setups to improve yield reproducibility. However, these require specialized equipment and rigorous optimization of light intensity and wavelength .
Q. How do steric and electronic effects influence the functionalization of this compound?
The rigid bicyclic framework imposes steric constraints, particularly at the bridgehead positions. Electronic effects from the hydroxyimino group can direct electrophilic attacks to specific sites (e.g., the carboximidamide nitrogen). To probe this, conduct substituent-directed synthesis experiments with varying electrophiles (e.g., acyl chlorides, alkyl halides) and monitor regioselectivity via HPLC or LC-MS. Computational modeling of charge distribution (e.g., NBO analysis) can further clarify reactivity patterns .
Q. What methodological approaches are used to assess the biological activity of bicyclo[2.2.1]heptane derivatives in drug discovery?
- Enzyme inhibition assays : Target-specific enzymes (e.g., proteases, kinases) to evaluate binding affinity.
- Cellular uptake studies : Fluorescent labeling or radioligand tracing to assess membrane permeability.
- In silico docking : Molecular dynamics simulations to predict interactions with protein active sites. Evidence from related bicyclic acids shows that ring strain enhances binding rigidity, but solubility issues may require formulation adjustments (e.g., prodrug strategies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
